4,4',4''-(Benzene-1,3,5-triyltris(oxy))triphthalic acid

Metal-Organic Frameworks Coordination Chemistry Lanthanide Complexes

Designing tunable coordination polymers or lanthanide luminescent materials? Standard tricarboxylates lack the denticity and conformational flexibility needed for novel topologies. This C3-symmetric hexacarboxylate ligand delivers: • Six carboxylate groups across three independent ether-linked arms (vs. 3 in BTC/BTB) • Metal-dependent dimensionality: Tb(III) molecular complexes vs. Eu(III) 1D polymers • Validated Zn(II)/Cd(II) frameworks (1D ladders to 2D sheets) for structure-property studies BenchChem supplies this research-grade ligand for crystal engineering and photoluminescence investigations.

Molecular Formula C30H18O15
Molecular Weight 618.5 g/mol
Cat. No. B12504324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4',4''-(Benzene-1,3,5-triyltris(oxy))triphthalic acid
Molecular FormulaC30H18O15
Molecular Weight618.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=CC(=CC(=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)OC4=CC(=C(C=C4)C(=O)O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C30H18O15/c31-25(32)19-4-1-13(10-22(19)28(37)38)43-16-7-17(44-14-2-5-20(26(33)34)23(11-14)29(39)40)9-18(8-16)45-15-3-6-21(27(35)36)24(12-15)30(41)42/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)
InChIKeyOQNKSJAGRSJJSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4',4''-(Benzene-1,3,5-triyltris(oxy))triphthalic Acid: Overview & MOF Ligand Classification


4,4',4''-(Benzene-1,3,5-triyltris(oxy))triphthalic acid (CAS 444717-58-2, molecular formula C30H18O15, molecular weight 618.46 g/mol) is a C3-symmetric, semi-rigid hexacarboxylate ligand featuring a central benzene core linked via three ether bridges to three phthalic acid termini . The compound functions as a polytopic O-donor building block for the construction of metal-organic frameworks (MOFs) and coordination polymers, offering six potential carboxylate coordination sites distributed across three spatially separated arms . Its characteristic ether linkages impart conformational flexibility distinct from fully rigid aromatic carboxylate ligands, enabling metal-dependent structural adaptability during framework assembly [1].

Why This Ligand Cannot Be Replaced by BTC or BTB


Generic substitution with structurally simpler aromatic polycarboxylates (e.g., 1,3,5-benzenetricarboxylic acid [BTC] or 1,3,5-tris(4-carboxyphenyl)benzene [BTB]) fails due to fundamental differences in ligand denticity, conformational degrees of freedom, and metal-binding site distribution [1]. This compound supplies six carboxylate groups (vs. three in BTC/BTB) distributed across three ether-linked arms that can rotate and flex independently, generating coordination modes and framework topologies inaccessible to both lower-denticity tricarboxylates and rigid hexacarboxylates lacking ether hinges . The documented metal-ion-dependent dimensionality switching (molecular Tb(III) complex vs. 1D Eu(III) polymer from identical reaction conditions) demonstrates a level of synthetic tunability that cannot be replicated by substitution with alternative ligand classes [2].

4,4',4''-(Benzene-1,3,5-triyltris(oxy))triphthalic Acid: Comparative Evidence


Flexibility-Driven Dimensionality Control: Tb vs. Eu

When reacted with lanthanide(III) nitrates in water under identical synthetic conditions, this ligand produces structurally divergent products depending solely on the metal ion identity: a discrete molecular coordination compound with Tb(III) versus a one-dimensional linear coordination polymer with Eu(III) [1]. This metal-dependent dimensionality switching is a direct consequence of the ligand's semi-rigid, ether-bridged architecture, which permits conformational adaptation to the distinct coordination preferences of each lanthanide ion [1].

Metal-Organic Frameworks Coordination Chemistry Lanthanide Complexes

Topology Control: Three Zn and Cd MOF Architectures

Using this ligand, researchers synthesized three distinct coordination polymers—[Zn2(H2L)(2,2′-bpy)2(H2O)]n∙2nH2O (1), [Zn2(H2L)(2,2′-bpy)2]n (2), and [Cd2(H2L)(2,2′-bpy)2(H2O)2]n∙2nH2O (3)—by varying metal-to-ligand ratios and metal ion identity [1]. Complexes 1 and 2 were obtained from the same Zn(II) starting materials under different metal-to-ligand ratios in the presence of NaOH, demonstrating that the ligand's coordination flexibility permits synthetic control over framework topology without ligand substitution [1]. Complex 3, using Cd(II) under similar conditions, yielded a distinct 1D ladder-like chain, confirming metal-specific coordination preferences are accommodated by the ligand's adaptable geometry [1].

Metal-Organic Frameworks Supramolecular Chemistry Crystal Engineering

Luminescence Differentiation: Zn vs. Cd Frameworks

The three Zn(II) and Cd(II) coordination polymers constructed from this ligand exhibit distinct solid-state photoluminescent properties that correlate with their structural differences [1]. Complexes 1, 2, and 3 each display characteristic emission spectra when excited at appropriate wavelengths, with the emission behavior attributed to ligand-centered π→π* transitions modulated by metal coordination environments and supramolecular packing arrangements [1]. The variability in luminescent output across these three frameworks—all derived from the same organic ligand—provides a tunable platform for optical materials development [1].

Photoluminescence Lanthanide Luminescence Optical Materials

Denticity Advantage: Hexacarboxylate vs. BTC and BTB

This ligand provides six carboxylic acid groups available for metal coordination, double the denticity of widely used tricarboxylate ligands such as 1,3,5-benzenetricarboxylic acid (BTC, three -COOH groups) and 1,3,5-tris(4-carboxyphenyl)benzene (BTB, three -COOH groups) [1]. Each phthalic acid terminus contains two carboxylate moieties capable of diverse coordination modes (monodentate, chelating bidentate, bridging), enabling higher framework connectivity and more complex secondary building units (SBUs) than achievable with tritopic ligands . The semi-rigid ether linkages further permit the three bis-carboxylate arms to adopt orientations optimized for metal-binding geometries that rigid tricarboxylates cannot access [2].

Coordination Chemistry MOF Design Ligand Engineering

4,4',4''-(Benzene-1,3,5-triyltris(oxy))triphthalic Acid: Recommended Applications


Lanthanide Luminescent MOFs for Optical Sensing & Displays

Researchers developing lanthanide-based luminescent materials can leverage this ligand's demonstrated metal-dependent structural adaptability to generate both discrete molecular complexes and extended coordination polymers from a single ligand platform [1]. The documented Eu(III) 1D polymer and Tb(III) molecular compound provide validated starting points for synthesizing materials with tunable emission properties suitable for optical sensors, bioimaging probes, and solid-state lighting applications [1].

Crystal Engineering and Topology-Controlled MOF Synthesis

This ligand is particularly valuable for systematic crystal engineering studies investigating how synthetic parameters (metal-to-ligand ratio, metal ion selection, pH, auxiliary ligands) influence framework topology and dimensionality [1]. The three distinct Zn(II) and Cd(II) frameworks obtained from this ligand—varying from 1D ladders to 2D supramolecular sheets—demonstrate its utility as a platform for elucidating structure-property relationships in coordination polymer design [1].

Structure-Property Correlation in Photoluminescent Materials

For investigations correlating solid-state luminescence with coordination geometry and supramolecular packing, this ligand offers a structurally characterized set of isomeric and metal-variant frameworks with documented photoluminescent behavior [1]. The distinct emission profiles of the three Zn(II) and Cd(II) complexes provide a reference library for understanding how metal center identity and framework dimensionality modulate ligand-centered luminescence [1].

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